molecular formula C21H27N3O4S B3449977 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B3449977
M. Wt: 417.5 g/mol
InChI Key: HKPCJHUZWBRBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide, also known as E-3810, is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases. It has been studied for its potential use in cancer therapy and has shown promise in preclinical studies.

Mechanism of Action

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide works by binding to the ATP-binding site of VEGFR and FGFR, preventing the phosphorylation of downstream signaling molecules and inhibiting angiogenesis. This leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit VEGFR and FGFR signaling in vitro and in vivo, leading to decreased tumor growth and angiogenesis. It has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide is its specificity for VEGFR and FGFR, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance and the presence of alternative angiogenic pathways.

Future Directions

For the study of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide include the development of combination therapies with other anti-cancer agents, the investigation of its potential use in other types of cancer, and the development of biomarkers to predict response to treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound for maximum efficacy.

Scientific Research Applications

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide has been studied for its potential use in cancer therapy, specifically as a VEGFR and FGFR inhibitor. These receptors are involved in angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. By inhibiting these receptors, this compound may be able to prevent the growth and spread of cancer cells.

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-22-13-15-23(16-14-22)21(25)17-24(19-11-7-8-12-20(19)28-2)29(26,27)18-9-5-4-6-10-18/h4-12H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPCJHUZWBRBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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